6-Propyldecahydronaphthalene-2-carbonitrile
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Overview
Description
6-Propyldecahydronaphthalene-2-carbonitrile is an organic compound with a complex structure, featuring a decahydronaphthalene core substituted with a propyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyldecahydronaphthalene-2-carbonitrile typically involves the hydrogenation of naphthalene derivatives followed by the introduction of the propyl and carbonitrile groups. One common method involves the catalytic hydrogenation of naphthalene to produce decahydronaphthalene, which is then subjected to Friedel-Crafts alkylation to introduce the propyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yields and purity. The alkylation and cyanation steps are optimized for large-scale production, with careful control of reaction parameters to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
6-Propyldecahydronaphthalene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Ammonia (NH₃), alcohols (ROH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Amines, ethers
Scientific Research Applications
6-Propyldecahydronaphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 6-Propyldecahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-Propyldecahydronaphthalene-2-carbonitrile can be compared with other similar compounds, such as:
Decahydronaphthalene derivatives: These compounds share the same core structure but differ in the substituents attached to the naphthalene ring.
Naphthalene carbonitriles: Compounds like 2-naphthalenecarbonitrile have similar functional groups but differ in the degree of hydrogenation and substitution patterns.
Alkanenitriles: Compounds like butanenitrile and cyclohexanecarbonitrile have similar nitrile groups but differ in the carbon backbone structure
The uniqueness of this compound lies in its specific combination of a decahydronaphthalene core with a propyl and carbonitrile group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
82743-42-8 |
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Molecular Formula |
C14H23N |
Molecular Weight |
205.34 g/mol |
IUPAC Name |
6-propyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C14H23N/c1-2-3-11-4-6-14-9-12(10-15)5-7-13(14)8-11/h11-14H,2-9H2,1H3 |
InChI Key |
UPLKOAJGNPPYTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC2CC(CCC2C1)C#N |
Origin of Product |
United States |
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